molecular formula C11H21NO B14397776 N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine CAS No. 88031-85-0

N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine

Cat. No.: B14397776
CAS No.: 88031-85-0
M. Wt: 183.29 g/mol
InChI Key: BUQWAARAXGYRLM-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine functional group attached to a non-6-en-3-ylidene chain with dimethyl substitutions at positions 4 and 7. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine typically involves the reaction of 4,7-dimethylnon-6-en-3-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the hydroxylamine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydroxylamine derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-Dimethylnon-6-en-3-ylidene)amine
  • N-(4,7-Dimethylnon-6-en-3-ylidene)hydrazine
  • N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine derivatives

Uniqueness

This compound is unique due to its specific structural features, including the presence of the hydroxylamine group and the dimethyl substitutions

Properties

CAS No.

88031-85-0

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(4,7-dimethylnon-6-en-3-ylidene)hydroxylamine

InChI

InChI=1S/C11H21NO/c1-5-9(3)7-8-10(4)11(6-2)12-13/h7,10,13H,5-6,8H2,1-4H3

InChI Key

BUQWAARAXGYRLM-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC(C)C(=NO)CC)C

Origin of Product

United States

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